molecular formula C20H18N6O3 B14089461 2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B14089461
M. Wt: 390.4 g/mol
InChI Key: QWQAWAIZZVDEIQ-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a triazole ring, and a methoxybenzyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the methoxybenzyl group is introduced to the triazole ring.

    Final Coupling: The final step involves coupling the phthalazinone core with the triazole derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions:

    Oxidation: The hydroxyl group on the phthalazinone core can be oxidized to form a ketone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex structures.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and activity.

Comparison with Similar Compounds

Similar compounds to 2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide include:

    2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]acetamide: Similar structure but with a methyl group instead of a methoxy group.

    2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl]acetamide: Similar structure but with a chloro group instead of a methoxy group.

    2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]acetamide: Similar structure but with a fluoro group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C20H18N6O3/c1-29-13-8-6-12(7-9-13)10-17-21-20(26-24-17)22-18(27)11-16-14-4-2-3-5-15(14)19(28)25-23-16/h2-9H,10-11H2,1H3,(H,25,28)(H2,21,22,24,26,27)

InChI Key

QWQAWAIZZVDEIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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